molecular formula C15H12ClNO3 B2909995 2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol CAS No. 1232824-72-4

2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol

Cat. No.: B2909995
CAS No.: 1232824-72-4
M. Wt: 289.72
InChI Key: LLJRHBQYFHAHLR-CAOOACKPSA-N
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Description

2-{(E)-[(1,3-benzodioxol-5-ylmethyl)imino]methyl}-4-chlorophenol is a Schiff base compound of interest in chemical synthesis and materials research. This compound features a 1,3-benzodioxole (piperonal) moiety linked via an imine bond to a 4-chlorophenol group, a structure that classifies it among a family of organic molecules known for their diverse properties and utility as ligands in coordination chemistry . Schiff bases derived from similar 1,3-benzodioxole scaffolds have been demonstrated to serve as key intermediates in the synthesis of complex heterocycles and are frequently investigated for their crystallographic properties . Furthermore, structurally related molecules containing the 1,3-benzodioxole unit have shown significant bioactive potential in preclinical research, including acting as inverse agonists for targets like the C5a receptor, which is relevant in inflammatory diseases . This suggests potential research applications for this compound in exploring mechanisms of action in immunology and pharmacology. As a building block, it enables researchers to develop novel chemical entities for various investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyliminomethyl)-4-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-2-3-13(18)11(6-12)8-17-7-10-1-4-14-15(5-10)20-9-19-14/h1-6,8,18H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJRHBQYFHAHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Sigma Receptor Affinity

One of the notable applications of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is its interaction with sigma receptors. Research indicates that derivatives of this compound exhibit high affinities for the sigma-2 receptor, which is overexpressed in various cancer cells but has low expression in normal tissues. This selectivity makes sigma-2 receptor ligands valuable for tumor imaging and cancer therapeutics .

Table 1: Binding Affinities of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives

CompoundSigma-2 Receptor Affinity (nM)Sigma-1 Receptor Affinity (nM)
3b5Low
3e6Low
4b5Low
4e6Low

Anticancer Activity

In addition to its receptor binding properties, studies have demonstrated that certain analogs of this compound possess moderate anticancer activity against human liver (Huh-7) and esophagus (KYSE-140) cancer cell lines. However, the cytotoxic effects do not appear to correlate directly with sigma receptor affinity . This suggests that other mechanisms may be involved in mediating its anticancer effects.

Synthesis and Development

The synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored extensively. Recent methodologies have focused on optimizing yields and enhancing selectivity for sigma receptors. For instance, a combination of synthetic methods such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been employed to produce these compounds effectively .

Table 2: Synthesis Methods for Tetrahydroisoquinoline Derivatives

MethodologyDescription
Petasis ReactionUtilizes boronic acids and glyoxylic acid
Pomeranz–Fritsch–Bobbitt CyclizationInvolves cyclization reactions for structural formation

Potential Therapeutic Uses

Given its pharmacological profile, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide holds promise in several therapeutic areas:

Cancer Therapy

The ability to selectively target sigma-2 receptors makes this compound a candidate for developing targeted cancer therapies. Its moderate anticancer activity suggests potential as an adjuvant treatment alongside existing therapies.

Neurological Disorders

Isoquinoline derivatives have been studied for their effects on neurological conditions such as Parkinson's disease. The structural similarities between these compounds and known neuroprotective agents indicate potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The nitro group in 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine correlates with mutagenicity and bacterial toxicity, whereas the target compound’s lack of nitro substituents may reduce such risks .
  • Stability : The disulfide bridge in CAS 678985-37-0 introduces redox sensitivity, which is absent in the target compound. The benzodioxole’s oxygen atoms may instead improve solubility or metabolic stability .

Toxicity Profiles

  • Nitro-Containing Analogues: The nitro group in 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine is associated with mutagenicity and thermal decomposition into toxic NOₓ gases, highlighting a significant disadvantage compared to the target compound .
  • Chlorophenol Derivatives: Both the target compound and 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine release Cl⁻ ions upon decomposition, which may contribute to environmental toxicity .
  • Triazole Derivatives (74, 75): Limited toxicity data are available, but the absence of nitro groups suggests a safer profile compared to nitro-analogues .

Physicochemical Properties

  • Electronic Effects: The electron-donating benzodioxole oxygen atoms may stabilize the imine bond, contrasting with the electron-withdrawing nitro group in 4-nitro-2-(5′-chlorosalicylidenamino) diphenylamine, which could destabilize the Schiff base .

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